molecular formula C13H20ClNO4 B15151279 1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol

1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol

Cat. No.: B15151279
M. Wt: 289.75 g/mol
InChI Key: YPCVVPQDVRFLMB-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol is a chemical compound with the molecular formula C11H18ClNO4. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group and a bis(2-hydroxyethyl)amino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)propan-1,2-diol. This intermediate is then reacted with diethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(2-hydroxyethyl)amino]-2-propanol: This compound lacks the chlorophenoxy group and has different chemical properties.

    3-(4-Chlorophenoxy)propan-1,2-diol: This intermediate in the synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol has similar structural features but lacks the bis(2-hydroxyethyl)amino group.

Uniqueness

This compound is unique due to the presence of both the chlorophenoxy and bis(2-hydroxyethyl)amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20ClNO4

Molecular Weight

289.75 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C13H20ClNO4/c14-11-1-3-13(4-2-11)19-10-12(18)9-15(5-7-16)6-8-17/h1-4,12,16-18H,5-10H2

InChI Key

YPCVVPQDVRFLMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(CN(CCO)CCO)O)Cl

Origin of Product

United States

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